2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid

ionotropic glutamate receptor AMPA receptor X-ray crystallography

This 3-trifluoromethyl-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl acetic acid is a structurally validated building block for ionotropic glutamate receptor research, directly informed by a 1.6 Å co-crystal structure (PDB: 2XXI) that confirms specific protein-ligand interactions not replicable with generic pyrazole acetic acids or regioisomeric pyrano[2,3-c]pyrazoles. The CHF group and dihydropyran ring are critical for binding geometry, while the free N1-acetic acid handle enables direct amide coupling without deprotection, unlike acetonitrile or Boc-protected amine analogs. A complete ECHA-notified CLP classification (H302, H315, H319, H335) ensures compliance with institutional chemical hygiene plans, reducing procurement review time. Use this compound to generate focused amide libraries around the pyrano[4,3-c]pyrazol-1(4H)-yl scaffold.

Molecular Formula C9H9F3N2O3
Molecular Weight 250.17 g/mol
CAS No. 1189583-13-8
Cat. No. B1445307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid
CAS1189583-13-8
Molecular FormulaC9H9F3N2O3
Molecular Weight250.17 g/mol
Structural Identifiers
SMILESC1COCC2=C1N(N=C2C(F)(F)F)CC(=O)O
InChIInChI=1S/C9H9F3N2O3/c10-9(11,12)8-5-4-17-2-1-6(5)14(13-8)3-7(15)16/h1-4H2,(H,15,16)
InChIKeyOIAIWNVEXBQNRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid (CAS 1189583-13-8): A Structurally Differentiated Pyrano[4,3-c]pyrazole Acetic Acid for Targeted Library Synthesis


2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid (CAS 1189583-13-8) is a heterocyclic building block characterized by a 6,7-dihydro-4H-pyrano[4,3-c]pyrazole core bearing a 3-trifluoromethyl substituent and an N1-acetic acid side chain [1]. The compound has a molecular formula of C9H9F3N2O3, a molecular weight of 250.17 g/mol, and a computed XLogP3-AA of 0.6, indicating balanced hydrophilic-lipophilic character that facilitates its use as a versatile intermediate in medicinal chemistry [1]. Its notified CLP classification includes Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335), defining a specific safety profile that informs handling requirements in laboratory and industrial settings [2].

Why Close Analogs Cannot Substitute for 2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid in Pharmacophore-Dependent Design


Within the dihydropyrano[4,3-c]pyrazole class, substitution at the 3-position, the saturation state of the pyran ring, and the nature of the N1-alkyl chain collectively govern receptor binding geometry, physicochemical properties, and downstream synthetic utility. A ligand containing the 3-trifluoromethyl-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl core has been structurally characterized in complex with the rat GluA2 AMPA receptor ligand-binding domain at 1.6 Å resolution (PDB: 2XXI), providing direct evidence that this scaffold engages in specific protein-ligand interactions not reproducible with analogs lacking the fused dihydropyran ring or carrying different 3-substituents [1]. The N1-acetic acid moiety further differentiates this compound from acetonitrile, ethylamine, or acetamide analogs by offering distinct reactivity for amide coupling, esterification, and bioconjugation without additional deprotection steps required for nitrile or Boc-protected amine intermediates [2]. Consequently, interchanging this compound with a generic pyrazole acetic acid or a pyrano[2,3-c]pyrazole regioisomer risks altering key pharmacophore elements, compromising synthetic efficiency, and invalidating structure-activity relationships established in patent-protected lead series.

Quantitative Differentiation Evidence for 2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid Against Closest Analogs


Structural Confirmation at Atomic Resolution: GluA2 Ligand-Binding Domain Co-Crystal Structure versus Non-Pyrano[4,3-c]pyrazole Scaffolds

The 6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl scaffold carrying a 3-trifluoromethyl substituent has been validated in a high-resolution (1.6 Å) co-crystal structure with the rat GluA2 AMPA receptor ligand-binding domain (PDB: 2XXI). The crystallized ligand, 1-((4-(3-(trifluoromethyl)-6,7-dihydropyrano(4,3-c)pyrazol-1(4H)-yl)phenyl)methyl)-2-pyrrolidinone, demonstrates that this specific fused heterocyclic core achieves a defined binding pose stabilized by the trifluoromethyl group [1]. In contrast, the structurally distinct pyrano[2,3-c]pyrazole-5-carbonitrile class (e.g., BQU57) targets Ral GTPases [2], and chromeno[4,3-c]pyrazol-4-ones inhibit carbonic anhydrase isoforms IX and XII (Ki values as low as 5.6–9.6 nM for dual inhibitors 6, 11, and 17) [3], confirming that the pyrano[4,3-c]pyrazole ring fusion defines a distinct pharmacophore space.

ionotropic glutamate receptor AMPA receptor X-ray crystallography

Safety Profile Differentiation: Notified CLP Classification versus Uncharacterized Analogs

The compound has a defined and publicly available notified CLP classification under ECHA regulation: Acute Tox. 4 (H302 – Harmful if swallowed), Skin Irrit. 2 (H315 – Causes skin irritation), Eye Irrit. 2A (H319 – Causes serious eye irritation), and STOT SE 3 (H335 – May cause respiratory irritation upon inhalation) [1]. In contrast, closely related building blocks such as 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-amine (CAS 2091909-37-2) and 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile lack publicly disclosed CLP classifications as of the latest ECHA inventory search [2]. This absence of regulatory hazard data for the amine and nitrile analogs creates uncertainty for procurement, laboratory risk assessment, and scale-up activities.

toxicology chemical safety CLP regulation

Synthetic Versatility: Carboxylic Acid Handle versus Non-Hydrolyzable Nitrile and Protected Amine Analogs

The N1-acetic acid moiety of the target compound provides a direct handle for amide bond formation with diverse amines, including heterocyclic and constrained scaffolds such as 3-methyloxetan-3-amine, as demonstrated by the PubChem-listed derivative N-(3-methyloxetan-3-yl)-2-[3-(trifluoromethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-1-yl]acetamide (CID 136565673) [1]. In contrast, the acetonitrile analog 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile requires an additional reduction or hydrolysis step to access the corresponding amine or acid, adding synthetic steps and reducing overall yield. The ethan-1-amine analog (CAS 2091909-37-2) contains a nucleophilic primary amine but cannot be directly coupled to carboxylic acid-containing partners without a carboxyl activating agent, limiting its orthogonal reactivity in fragment-based library synthesis.

medicinal chemistry library synthesis building block

Physicochemical Differentiation: Computed XLogP3-AA and Hydrogen Bond Profile versus Common Pyrazole Acetic Acids

The target compound has a computed XLogP3-AA of 0.6, reflecting the balanced lipophilicity contributed by the trifluoromethyl group counteracted by the polar acetic acid and ether oxygen of the dihydropyran ring [1]. A commonly used comparator, (3-trifluoromethyl-pyrazol-1-yl)-acetic acid (a simpler pyrazole acetic acid without the fused dihydropyran ring), has been reported with MIC values of 0.78–3.125 μg/mL against Staphylococcus aureus [2], but its lower molecular weight and reduced hydrogen bond acceptor count (fewer than the 7 HBA of the target) predict altered membrane permeability and solubility profiles that preclude direct substitution in programs optimizing for CNS penetration or target engagement within sterically demanding binding pockets identified by the GluA2 co-crystal structure.

ADME physicochemical properties drug-likeness

Recommended Procurement and Application Scenarios for 2-(3-(Trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid Based on Differentiated Properties


Neuroscience Drug Discovery: AMPA Receptor Modulator Libraries

Programs targeting ionotropic glutamate receptors can use this compound as the key carboxylic acid building block to synthesize focused amide libraries around the pyrano[4,3-c]pyrazol-1(4H)-yl scaffold, leveraging the validated GluA2 co-crystal structure (PDB: 2XXI) for structure-based design [1]. The 3-trifluoromethyl group provides favorable hydrophobic contacts observed in the binding pocket, while the acetic acid handle enables direct diversification with amine fragments.

Medicinal Chemistry Fragment Library Synthesis with Orthogonal Reactivity

The free carboxylic acid functionality supports orthogonal amide coupling strategies, allowing parallel library synthesis with amine-containing fragments without the need for protecting group manipulation. The confirmed amide derivative with 3-methyloxetan-3-amine (PubChem CID 136565673) demonstrates compatibility with sterically hindered and heterocyclic amines [2], making this compound preferable over acetonitrile or protected amine analogs that require additional synthetic transformations.

Institutional Procurement with Defined Safety and Regulatory Documentation

For academic core facilities and CROs requiring auditable safety documentation, this compound offers a complete ECHA-notified CLP classification (H302, H315, H319, H335) [3] and a PubChem entry with standardized identifiers, SDS availability, and computed physicochemical properties, reducing procurement review time and ensuring compliance with institutional chemical hygiene plans compared to unclassified analogs.

Antimicrobial and Anti-inflammatory Probe Development with a Structurally Unique Scaffold

Research groups investigating novel anti-infective or anti-inflammatory agents can use this compound as a starting material to prepare derivatives of the dihydropyranopyrazole class [4]. The acetic acid functionality serves as an anchor point for prodrug strategies, while the trifluoromethyl group enhances metabolic stability and target binding affinity compared to non-fluorinated or methyl-substituted analogs within the dihydropyranopyrazole patent space [5].

Quote Request

Request a Quote for 2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.